molecular formula C30H37FN8O B12346701 1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one

1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one

Cat. No.: B12346701
M. Wt: 544.7 g/mol
InChI Key: ZOBNCNSFCDTQRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-fluorophenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one is a complex organic compound that features a fluorophenyl group attached to a piperazine ring, which is further connected to a hexaazatetracyclo structure

Preparation Methods

The synthesis of 1-[4-(2-fluorophenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one involves multiple steps. One common synthetic route starts with the preparation of the fluorophenylpiperazine intermediate. This intermediate is then reacted with a hexaazatetracyclo compound under specific conditions to form the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Chemical Reactions Analysis

1-[4-(2-fluorophenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-fluorophenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one involves its interaction with specific molecular targets. It binds to certain receptors or enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the modulation of neurotransmitter release or the inhibition of cell proliferation .

Comparison with Similar Compounds

Compared to other similar compounds, 1-[4-(2-fluorophenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one is unique due to its hexaazatetracyclo structure. Similar compounds include:

{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one.

Properties

Molecular Formula

C30H37FN8O

Molecular Weight

544.7 g/mol

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one

InChI

InChI=1S/C30H37FN8O/c31-23-12-5-7-14-25(23)36-17-19-37(20-18-36)27(40)16-8-15-26-33-34-30-38(26)24-13-6-4-11-22(24)29-32-28(35-39(29)30)21-9-2-1-3-10-21/h1-3,5,7,9-10,12,14,22,24,28-29,32,35H,4,6,8,11,13,15-20H2

InChI Key

ZOBNCNSFCDTQRP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C3NC(NN3C4=NN=C(N24)CCCC(=O)N5CCN(CC5)C6=CC=CC=C6F)C7=CC=CC=C7

Origin of Product

United States

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